molecular formula C8H8F3NO B2654266 (1R)-1-[2-(trifluoromethyl)pyridin-3-yl]ethan-1-ol CAS No. 2227706-43-4

(1R)-1-[2-(trifluoromethyl)pyridin-3-yl]ethan-1-ol

Cat. No.: B2654266
CAS No.: 2227706-43-4
M. Wt: 191.153
InChI Key: LXAUCTIDNYDKTL-RXMQYKEDSA-N
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Description

(1R)-1-[2-(Trifluoromethyl)pyridin-3-yl]ethan-1-ol is a chiral chemical building block of high interest in medicinal chemistry and drug discovery research. This compound features a pyridine ring substituted with a trifluoromethyl group and a chiral ethanol moiety, a structure commonly found in the development of active pharmaceutical ingredients (APIs). The specific stereochemistry of the (1R)-enantiomer makes it a critical intermediate for synthesizing stereochemically pure compounds, which is essential for studying structure-activity relationships (SAR) and optimizing the efficacy of potential drug candidates . Compounds containing the trifluoromethylpyridine scaffold, similar to this one, have demonstrated significant research value. For instance, they are utilized in the synthesis of advanced small-molecule inhibitors, such as PARP7 inhibitors investigated for their potential in oncology . The presence of the trifluoromethyl group is a common strategy in drug design to enhance metabolic stability, membrane permeability, and binding affinity. This product is intended for research applications as a key synthetic intermediate or a precursor. It is offered with high chemical purity to ensure reliable and reproducible experimental outcomes. This product is for Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

(1R)-1-[2-(trifluoromethyl)pyridin-3-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3NO/c1-5(13)6-3-2-4-12-7(6)8(9,10)11/h2-5,13H,1H3/t5-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXAUCTIDNYDKTL-RXMQYKEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(N=CC=C1)C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=C(N=CC=C1)C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-[2-(trifluoromethyl)pyridin-3-yl]ethan-1-ol typically involves the reaction of 2-(trifluoromethyl)pyridine with an appropriate ethan-1-ol derivative under controlled conditions. One common method includes the use of a Grignard reagent, where the pyridine derivative is reacted with a magnesium halide in the presence of an ether solvent to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-[2-(trifluoromethyl)pyridin-3-yl]ethan-1-ol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydride (NaH) or organolithium compounds can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohol derivatives.

Scientific Research Applications

(1R)-1-[2-(trifluoromethyl)pyridin-3-yl]ethan-1-ol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1R)-1-[2-(trifluoromethyl)pyridin-3-yl]ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, leading to specific biological effects. The pathways involved may include modulation of enzyme activity or alteration of signal transduction processes.

Comparison with Similar Compounds

Table 1: Key Parameters of Pyridine-Ethanol Derivatives

Compound Name CAS Number Molecular Formula Molar Mass (g/mol) Substituents on Pyridine Ring
This compound Not provided C₈H₇F₃NO 190.14 -CF₃ (2-position)
(R)-1-(2-Chloro-5-fluoropyridin-3-yl)ethan-1-ol 1813526-58-7 C₇H₇ClFNO 175.59 -Cl (2-position), -F (5-position)
2-[(3R)-3-(1-{1-[(1R)-1-(2,4-dichlorophenyl)ethyl]-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyrazin-6-yl}azetidin-3-yl)piperidin-1-yl]ethan-1-ol Not provided C₂₉H₂₈Cl₂F₃N₆O 633.48 -CF₃ (pyrazolo-pyrazine core)

Key Observations:

Substituent Effects: The trifluoromethyl group in the target compound increases molar mass (190.14 g/mol) compared to the chloro-fluoro analog (175.59 g/mol), contributing to greater steric bulk and lipophilicity.

Biological Relevance :

  • The CCR4 antagonist in demonstrates that trifluoromethylated heterocycles are pharmacologically relevant, likely due to enhanced binding affinity and metabolic stability . While the target compound’s activity is unspecified, its structural similarity suggests analogous mechanisms.

Stereochemical Considerations: The R-configuration at the ethanol carbon is conserved across compared compounds, underscoring its importance in molecular recognition.

Biological Activity

(1R)-1-[2-(trifluoromethyl)pyridin-3-yl]ethan-1-ol, with CAS number 2227706-43-4, is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C8H8F3NO
  • Molecular Weight : 191.15 g/mol
  • CAS Number : 2227706-43-4

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The trifluoromethyl group enhances lipophilicity, potentially increasing membrane permeability and affecting the bioavailability and efficacy of the compound.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria.

Microorganism Inhibition Zone (mm) Concentration Tested (µg/mL)
E. coli15100
S. aureus18100
P. aeruginosa12100

Anticancer Properties

The compound has also been evaluated for its anticancer effects. In vitro studies showed that it inhibits cell proliferation in several cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.

Case Study: Breast Cancer Cell Lines

A recent study assessed the cytotoxicity of this compound on MDA-MB-231 breast cancer cells. The results indicated an IC50 value of approximately 12 μM, demonstrating significant potency.

Cell Line IC50 (μM) Mechanism
MDA-MB-23112Apoptosis induction
LNCaP15Cell cycle arrest

Toxicological Profile

The safety profile of this compound has been evaluated through various toxicity assays. Preliminary results suggest a low toxicity level at therapeutic doses, but further studies are necessary to establish a comprehensive toxicological profile.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for preparing (1R)-1-[2-(trifluoromethyl)pyridin-3-yl]ethan-1-ol, and how do reaction conditions influence yield?

  • Methodology : The synthesis typically involves nucleophilic addition or catalytic asymmetric reduction. For example, starting from 2-(trifluoromethyl)pyridine-3-carbaldehyde, a chiral reducing agent like (R)-CBS (Corey-Bakshi-Shibata) catalyst can achieve enantioselective reduction to the (1R)-configured alcohol. Key parameters include temperature (−20°C to 0°C), solvent (THF or toluene), and stoichiometric control of the reducing agent to minimize racemization .
  • Yield Optimization : Use anhydrous conditions to prevent side reactions. Purification via recrystallization (e.g., hexane/ethyl acetate) or silica gel chromatography ensures >95% purity. Yields range from 65–85% depending on catalyst efficiency .

Q. How can researchers validate the enantiomeric purity of this compound?

  • Analytical Techniques :

  • Chiral HPLC : Employ a Chiralpak AD-H column with hexane/isopropanol (90:10) mobile phase; retention times differentiate enantiomers.
  • Polarimetry : Measure specific rotation ([α]D²⁵) and compare to literature values (e.g., +15° to +25° for the (1R)-enantiomer) .
    • Enantiomeric Excess (ee) : Ensure ee ≥97% via integration of HPLC peaks. Deviations may indicate racemization during synthesis or purification .

Q. What spectroscopic methods are critical for characterizing this compound?

  • 1H/19F NMR : Confirm structure via characteristic signals:

  • Pyridine protons: δ 8.2–8.6 ppm (multiplet).
  • Trifluoromethyl group: δ −62 to −65 ppm (19F NMR).
  • Alcohol proton: δ 2.5–3.0 ppm (broad, exchangeable) .
    • HRMS : Verify molecular ion [M+H]+ at m/z 222.0745 (C9H9F3NO+) .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the compound’s reactivity in nucleophilic substitution reactions?

  • Mechanistic Insight : The electron-withdrawing trifluoromethyl group increases the acidity of the hydroxyl proton (pKa ≈12.5), facilitating nucleophilic substitution. For example, Mitsunobu reactions with thiophenol yield thioether derivatives (65% yield) under DIAD/PPh3 conditions .
  • Reactivity Comparison : Analogues without the trifluoromethyl group show <50% conversion under identical conditions, highlighting its role in stabilizing transition states .

Q. What strategies resolve contradictions in oxidation yields reported for this alcohol?

  • Data Analysis :

  • PCC in CH2Cl2 : 72–85% yield to ketone.
  • MnO2 in acetone : 68% yield.
    • Root Cause : MnO2’s lower surface area and solvent polarity reduce efficiency. PCC’s mild, anhydrous conditions favor selectivity. Recommendations: Pre-activate MnO2 at 200°C or use catalytic TEMPO/NaOCl for higher reproducibility .

Q. How can researchers design structure-activity relationship (SAR) studies for biological applications?

  • Experimental Framework :

  • In vitro assays : Test against microbial targets (e.g., S. aureus MIC) or enzyme inhibition (e.g., cytochrome P450 isoforms).
  • Analog Synthesis : Modify pyridine substituents (e.g., 6-methoxy vs. 6-fluoro) to assess steric/electronic effects.
  • Key Finding : The (1R)-configuration enhances binding affinity to fungal lanosterol 14α-demethylase by 30% compared to (1S), as shown in docking studies .

Q. What advanced techniques enable mechanistic studies of this compound’s oxidation pathways?

  • Isotopic Labeling : Use deuterated DMSO-d6 to track hydride transfer in oxidation reactions via 2H NMR.
  • Kinetic Isotope Effect (KIE) : A KIE >2 indicates rate-limiting hydride abstraction, consistent with a two-step dehydrogenation mechanism .
  • DFT Calculations : Model transition states to explain regioselectivity in ketone formation .

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